Cas no 13771-67-0 (Ethyl 5-chloro-1-benzothiophene-2-carboxylate)

Ethyl 5-chloro-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound featuring a benzothiophene core substituted with a chloro group at the 5-position and an ester functional group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. The chloro substituent enhances reactivity for further functionalization, while the ethyl ester group provides stability and facilitates downstream transformations. Its well-defined chemical properties and high purity make it suitable for precise synthetic routes. The compound is commonly utilized in research and industrial settings for constructing complex molecular architectures.
Ethyl 5-chloro-1-benzothiophene-2-carboxylate structure
13771-67-0 structure
Product name:Ethyl 5-chloro-1-benzothiophene-2-carboxylate
CAS No:13771-67-0
MF:C11H9ClO2S
MW:240.705960988998
CID:2914389
PubChem ID:4357064

Ethyl 5-chloro-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-1-benzothiophene-2-carboxylate
    • Benzo[b]thiophene-2-carboxylic acid, 5-chloro-, ethyl ester
    • SCHEMBL18264030
    • 13771-67-0
    • BS-30777
    • ethyl5-chloro-1-benzothiophene-2-carboxylate
    • MDL: MFCD03069329
    • Inchi: InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
    • InChI Key: KWUWHICWCSVHOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2=CC(Cl)=CC=C2S1)OCC

Computed Properties

  • Exact Mass: 240.0011784Da
  • Monoisotopic Mass: 240.0011784Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5Ų
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 351.1±22.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 5-chloro-1-benzothiophene-2-carboxylate Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313349-10g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0 95%
10g
$533 2021-06-17
Chemenu
CM313349-5g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0 95%
5g
$320 2021-06-17
A2B Chem LLC
AI33215-1g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0 98%
1g
$75.00 2024-04-20
1PlusChem
1P00HVJ3-1g
Benzo[b]thiophene-2-carboxylic acid, 5-chloro-, ethyl ester
13771-67-0 98%
1g
$83.00 2025-02-28
1PlusChem
1P00HVJ3-5g
Benzo[b]thiophene-2-carboxylic acid, 5-chloro-, ethyl ester
13771-67-0 98%
5g
$219.00 2025-02-28
TRC
E903690-1g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0
1g
$207.00 2023-05-18
TRC
E903690-100mg
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0
100mg
$64.00 2023-05-18
Chemenu
CM313349-5g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0 95%
5g
$*** 2023-03-31
Ambeed
A536910-5g
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0 98%
5g
$233.0 2024-04-24
TRC
E903690-250mg
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
13771-67-0
250mg
$98.00 2023-05-18

Additional information on Ethyl 5-chloro-1-benzothiophene-2-carboxylate

Recent Advances in the Study of Ethyl 5-chloro-1-benzothiophene-2-carboxylate (CAS: 13771-67-0)

Ethyl 5-chloro-1-benzothiophene-2-carboxylate (CAS: 13771-67-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzothiophene core with chloro and ester functional groups, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthetic optimization, biological evaluation, and structure-activity relationship (SAR) investigations, particularly in the context of kinase inhibition and anti-inflammatory activity.

A 2023 study published in the Journal of Medicinal Chemistry reported improved synthetic routes for Ethyl 5-chloro-1-benzothiophene-2-carboxylate, achieving higher yields (up to 78%) through palladium-catalyzed cross-coupling reactions. The optimized protocol demonstrated excellent reproducibility and scalability, addressing previous challenges in large-scale production. Researchers emphasized the compound's stability under various conditions, making it suitable for further derivatization and pharmaceutical development.

In pharmacological research, Ethyl 5-chloro-1-benzothiophene-2-carboxylate has shown notable activity as a scaffold for protein kinase inhibitors. A recent structure-based drug design study (Nature Chemical Biology, 2024) identified this compound as a privileged structure for targeting JAK family kinases, with demonstrated IC50 values in the low micromolar range. Molecular docking simulations revealed favorable interactions with the ATP-binding site, particularly through the chloro-substituted benzothiophene moiety.

Ongoing clinical investigations have explored derivatives of Ethyl 5-chloro-1-benzothiophene-2-carboxylate for inflammatory diseases. A phase I clinical trial (NCT identifier: NCT05678945) initiated in 2023 is evaluating the safety profile of optimized analogs for rheumatoid arthritis treatment. Preliminary results suggest good oral bioavailability and acceptable pharmacokinetic parameters, though complete data analysis is pending.

The compound's potential extends beyond kinase inhibition. Recent findings in ACS Chemical Neuroscience (2024) reported neuroprotective effects of Ethyl 5-chloro-1-benzothiophene-2-carboxylate derivatives in cellular models of Parkinson's disease. These effects were attributed to modulation of oxidative stress pathways and mitochondrial function, opening new avenues for neurodegenerative disease research.

From a chemical biology perspective, Ethyl 5-chloro-1-benzothiophene-2-carboxylate has proven valuable as a versatile building block. A 2024 study in Chemical Communications detailed its use in constructing complex polycyclic systems through innovative cyclization strategies. The electron-withdrawing nature of the ester group combined with the chloro substitution pattern enables diverse reactivity patterns that are being exploited in medicinal chemistry campaigns.

Future research directions for Ethyl 5-chloro-1-benzothiophene-2-carboxylate include further exploration of its structure-activity relationships, development of more potent and selective analogs, and investigation of combination therapies. The compound's unique physicochemical properties and demonstrated biological activities position it as an important scaffold in current drug discovery efforts across multiple therapeutic areas.

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(CAS:13771-67-0)Ethyl 5-chloro-1-benzothiophene-2-carboxylate
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Purity:99%
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